N-({[2,3'-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-6-2-3-9-18(15)25-14-19(24)23-13-17-8-5-11-22-20(17)16-7-4-10-21-12-16/h2-12H,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDNVZAKZXPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 3-bromopyridine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
Attachment of the Methyl Group: The bipyridine intermediate is then reacted with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.
Synthesis of the Phenoxyacetamide: The phenoxyacetamide part is synthesized by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the bipyridine intermediate with the phenoxyacetamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bipyridine moiety can undergo oxidation reactions, often forming N-oxides.
Reduction: Reduction of the bipyridine can lead to the formation of dihydrobipyridine derivatives.
Substitution: The phenoxyacetamide part can undergo nucleophilic substitution reactions, particularly at the acetamide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives of the bipyridine moiety.
Reduction: Dihydrobipyridine derivatives.
Substitution: Substituted phenoxyacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-({[2,3’-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide can be used as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalysis.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. For instance, as a ligand in coordination chemistry, it would coordinate to metal centers through the nitrogen atoms of the bipyridine moiety, potentially altering the electronic properties of the metal center and influencing catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues with Heterocyclic Substitutions
a. 2-(4-{[2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)-N-(2-pyridyl)acetamide (Compound 3l)
- Key features : Incorporates a sulfinyl benzimidazole and trifluoroethoxy-pyridyl group.
- Synthesis : High yield (94%) suggests efficient coupling reactions .
- Physical properties : Lower melting point (78–81°C) compared to other analogs, indicating reduced crystallinity.
- Functional impact : The sulfinyl group may enhance metabolic stability, while trifluoroethoxy increases lipophilicity.
b. 2-{4-[(6-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (Compound 3y)
- Key features : Methoxy-rich pyridyl and benzimidazole sulfonyl groups.
- Physical properties : Higher melting point (159–161°C, decomposition) suggests stronger intermolecular forces .
- Functional impact : Methoxy groups improve solubility but may reduce membrane penetration compared to alkyl substituents.
Comparison with Target Compound :
- The absence of fluorine or sulfonyl groups may reduce metabolic stability but improve synthetic accessibility.
Acetamides with Phenoxy Substituents
a. (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
Comparison with Target Compound :
b. Herbicidal Acetamides (e.g., Alachlor, Pretilachlor)
Comparison with Target Compound :
- The absence of chlorine in the target compound suggests a different application scope (e.g., pharmaceuticals vs. agrochemicals).
- The bipyridine group may confer unique bioactivity unrelated to herbicidal effects.
Fluorinated and Aromatic Acetamides
a. Goxalapladib (CAS-412950-27-7)
Comparison with Target Compound :
Biological Activity
N-({[2,3'-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bipyridine moiety which is known for its coordination properties and biological significance. The structural formula can be represented as follows:
This compound's unique structure is hypothesized to contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory process.
- Receptor Modulation : It might modulate receptor activity related to cell proliferation and apoptosis, contributing to its anticancer effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cell lines. Below is a summary of findings:
The IC50 values indicate that this compound exhibits promising cytotoxicity against these cancer cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory effects:
| Inflammatory Model | Effect | Reference |
|---|---|---|
| LPS-stimulated Macrophages | Reduction in TNF-α and IL-6 levels | |
| Carrageenan-induced Edema | Significant decrease in paw swelling |
These results suggest that the compound may be beneficial in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for further optimization. Key observations include:
- Bipyridine Moiety : Essential for interaction with biological targets; modifications can enhance binding affinity.
- Phenoxy Group : Substituents on this group can significantly alter biological activity; electron-withdrawing groups tend to enhance potency.
- Acetamide Linkage : Plays a critical role in maintaining the compound's stability and solubility.
Study 1: Anticancer Efficacy
In a comparative study against standard chemotherapeutics, this compound demonstrated superior efficacy in inducing apoptosis in HCT-15 cells compared to doxorubicin, indicating its potential as a novel anticancer agent.
Study 2: In Vivo Anti-inflammatory Effects
In vivo studies using animal models showed that administration of the compound resulted in significant reductions in inflammatory markers and symptoms associated with induced arthritis, supporting its potential therapeutic use in inflammatory diseases.
Q & A
Q. Key Considerations :
- Alkaline conditions in substitution reactions minimize side-product formation but require strict pH control .
- Iron powder reduction may introduce metallic impurities, necessitating post-reaction filtration and recrystallization .
What analytical techniques are critical for structural elucidation and purity assessment of this compound?
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR identifies bipyridine methyl groups (δ 2.5–3.0 ppm), phenoxy protons (δ 6.8–7.5 ppm), and acetamide carbonyls (δ 170–175 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects by-products (e.g., unreacted aniline intermediates) .
- X-ray Crystallography : Resolves stereochemistry of the bipyridine-phenoxy linkage, critical for structure-activity studies .
Methodological Tip : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for optimal separation .
How can synthetic yield and purity be optimized while minimizing by-products?
Advanced Research Question
Strategies :
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
- Catalyst Screening : Palladium catalysts enhance coupling efficiency in bipyridine formation (e.g., Suzuki-Miyaura cross-coupling) .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) for >99% purity .
Q. Data Contradictions :
- Patent methods report 70–80% yield, while lab-scale protocols achieve 50–60% due to smaller batch heterogeneity.
What mechanisms underlie the compound’s biological activity, and how are they experimentally validated?
Advanced Research Question
Proposed Mechanisms :
Q. Validation Methods :
- MIC Assays : Test antimicrobial activity against C. albicans (MIC ≤ 16 µg/mL) and E. coli (MIC ≤ 32 µg/mL) .
- Docking Simulations : DFT calculations predict binding affinity to β-tubulin (ΔG = −8.2 kcal/mol) .
How do structural modifications (e.g., halogen substitution) impact physicochemical and biological properties?
Advanced Research Question
Case Study :
Q. Methodology :
What computational tools are recommended for predicting metabolic stability and toxicity?
Advanced Research Question
- ADMET Prediction : Use SwissADME for metabolic sites (e.g., acetamide hydrolysis) and ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition) .
- Metabolite Identification : LC-MS/MS detects primary oxidative metabolites (e.g., hydroxylated bipyridine) in microsomal assays .
How should researchers address discrepancies in reported bioactivity data across studies?
Advanced Research Question
Root Causes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
